Green Solvent Performance in [3+2] Cycloaddition
In the synthesis of fused isoxazolidines via [3+2] cycloaddition, methyl laurate was evaluated as a bio-based solvent alternative against conventional organic solvents including DMF, DMSO, acetonitrile, and dichloromethane. Under identical reaction conditions with the same nitrone and dipolarophile substrates, methyl laurate consistently delivered superior or comparable product yields while enabling straightforward product isolation and demonstrated solvent recyclability over multiple reaction cycles [1].
| Evidence Dimension | Isolated product yield in [3+2] cycloaddition synthesis of fused isoxazolidines |
|---|---|
| Target Compound Data | Methyl laurate: 92% yield (30 min reaction time, room temperature) |
| Comparator Or Baseline | DMF: 89% yield; DMSO: 85% yield; CH3CN: 78% yield; CH2Cl2: 81% yield; EtOH: 72% yield |
| Quantified Difference | Methyl laurate outperformed DMF by +3%, DMSO by +7%, CH3CN by +14%, and CH2Cl2 by +11% in isolated yield |
| Conditions | Model reaction: nitrone (1.0 mmol) and N-benzylmaleimide (1.2 mmol) in 2 mL solvent, room temperature, 30 min |
Why This Matters
Procurement of methyl laurate for synthetic applications enables higher product yields and eliminates the environmental, health, and disposal costs associated with reprotoxic DMF and halogenated solvents.
- [1] Yıldırım, A., Göker, M. The high potential of methyl laurate as a recyclable competitor to conventional toxic solvents in [3 + 2] cycloaddition reactions. Beilstein Journal of Organic Chemistry, 2025, 21, 2389–2415. View Source
